gamma-Glutamyl ppdm
Description
Gamma-glutamyl compounds are a class of molecules characterized by a γ-glutamyl moiety linked to various amines, amino acids, or other organic groups. These compounds play critical roles in physiological processes, including antioxidant defense, neurotransmitter regulation, and drug metabolism . Enzymes such as γ-glutamyltranspeptidase (GGT) and γ-glutamylmethylamide synthetase (GMAS) are pivotal in their biosynthesis and degradation.
Properties
CAS No. |
79133-10-1 |
|---|---|
Molecular Formula |
C19H23Cl2F6N3O7 |
Molecular Weight |
590.3 g/mol |
IUPAC Name |
(2S)-5-amino-2-[4-[bis(2-chloroethyl)amino]anilino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H21Cl2N3O3.2C2HF3O2/c16-7-9-20(10-8-17)12-3-1-11(2-4-12)19-13(15(22)23)5-6-14(18)21;2*3-2(4,5)1(6)7/h1-4,13,19H,5-10H2,(H2,18,21)(H,22,23);2*(H,6,7)/t13-;;/m0../s1 |
InChI Key |
PYQQRVCLCSUWCZ-GXKRWWSZSA-N |
SMILES |
C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)N(CCCl)CCCl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C1=CC(=CC=C1N[C@@H](CCC(=O)N)C(=O)O)N(CCCl)CCCl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)N(CCCl)CCCl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Synonyms |
gamma-(N,N-bis(2-chloroethyl)-4-phenylenediamine)glutamic acid gamma-glutamyl 4-phenylene diamine mustard gamma-glutamyl p-phenylene diamine mustard gamma-glutamyl PPDM gamma-glutamyl-p-phenylene diamine mustard ditrifluoroacetate GDPM p-(bis(2-chloroethyl)amino)-L-gamma-glutamylanilide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Diversity
Gamma-glutamyl compounds vary structurally based on their acceptor molecules, which dictate their biological functions:
- l-Theanine (γ-glutamylethylamide) : Linked to ethylamine, it modulates neurotransmitter activity and exhibits neuroprotective effects .
- Gamma-glutamyl-L-DOPA : Acts as a prodrug for Parkinson’s disease, enabling targeted dopamine delivery .
- Gamma-glutamylphenylhydrazine : Precursor to agaritine, a compound with anticancer and antiviral properties .
- Gamma-glutamyltaurine : Demonstrates antiepileptic activity via intra-amygdaloid action .
Pharmacological Activities
- Antioxidant and Anti-inflammatory : Reduced glutathione (GSH) and oxidized glutathione (GSSG) are metabolized by GGT1 and GGT5, with Km values of 11 μM (GSH) and 9–43 μM (GSSG) , respectively .
- Neuroactive Roles : l-Theanine enhances memory and immunity while mitigating Parkinson’s pathology .
- Disease-Specific Therapeutics: Gamma-glutamyl-dermorphin (antinociceptive prodrug) and gamma-d-glutamyltryptophan (tuberculosis treatment) highlight structural tailoring for target applications .
Enzyme Substrate Specificity
GGT1 and GGT5 exhibit distinct substrate preferences, influencing therapeutic targeting:
| Substrate | Km (GGT1) | Km (GGT5) | Physiological Role |
|---|---|---|---|
| Leukotriene C4 | 10.8 μM | 10.2 μM | Inflammatory response modulation |
| Oxidized Glutathione | 9 μM | 43 μM | Redox homeostasis |
| Reduced Glutathione | 11 μM | N/A | Antioxidant defense |
GGT1 shows 8-fold higher sensitivity to serine-borate inhibition than GGT5, suggesting enzyme-specific targeting strategies for inflammatory diseases .
Analytical Advancements
Novel enzyme kinetic assays (e.g., continuous L-glutamate release monitoring at physiological pH) have improved substrate specificity analysis. This method avoids artifacts from non-physiological conditions (e.g., pH 8.0 with GpNA) and enables precise quantification of hydrolysis vs. transpeptidation .
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting and quantifying gamma-glutamyl compounds in biological samples?
- Methodological Answer: Use fluorometric or colorimetric assay kits (e.g., MAK090 or MAK089) to measure enzymatic activity of gamma-glutamyl transferase (GGT) in serum or tissues. These kits utilize substrates like L-γ-glutamyl-p-nitroanilide, which release chromogenic products proportional to enzyme activity . For gamma-glutamyl peptides (e.g., gamma-glutamyltyrosine), employ LC-MS/MS with isotope-labeled internal standards to ensure accuracy in population-level exposure assessments .
Q. How should experimental designs account for variability in gamma-glutamyl compound measurements across cohorts?
- Methodological Answer: Standardize pre-analytical variables (e.g., fasting status, biospecimen collection time) and adjust for covariates (e.g., age, BMI) using multivariate regression. For example, cohort studies show significant inter-individual variability in gamma-glutamyltyrosine intake (arithmetic mean: 12.3 µg/day, SD: ±3.1) due to dietary differences . Use geometric means and 95% confidence intervals to report skewed data .
Q. What biomarkers correlate with gamma-glutamyl transferase (GGT) activity, and how are these associations validated?
- Methodological Answer: GGT activity correlates with oxidative stress markers (e.g., glutathione disulfide) and liver function parameters (e.g., ALT). Validate associations using Spearman’s rank correlation (median ρ: 0.34–0.58) and adjust for confounders like alcohol intake or medication use . Cohort-specific reference ranges must be established due to lab-to-lab variability in assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported associations between gamma-glutamyl compounds and disease risk?
- Methodological Answer: Conduct meta-analyses stratified by study design (e.g., cross-sectional vs. longitudinal). For instance, gamma-glutamylcysteine’s dual role as an antioxidant and pro-oxidant in cancer models requires mechanistic studies (e.g., knockout models) to clarify context-dependent effects . Use Mendelian randomization to mitigate confounding in observational data .
Q. What advanced statistical models are suitable for analyzing longitudinal gamma-glutamyl compound data?
- Methodological Answer: Apply mixed-effects models to account for repeated measures and missing data. For example, gamma-glutamyltyrosine intake trajectories over time can be modeled using spline regression, adjusting for seasonal dietary variations . Machine learning frameworks (e.g., random forests) may identify non-linear interactions between gamma-glutamyl metabolites and genetic polymorphisms .
Q. How can multi-omics approaches enhance understanding of gamma-glutamyl metabolic pathways?
- Methodological Answer: Integrate metabolomics (e.g., gamma-glutamyl dipeptides) with transcriptomics (e.g., GGT1/GGT5 expression) and proteomics (e.g., glutathione synthase activity) using pathway enrichment tools (e.g., MetaboAnalyst). For example, gamma-glutamyl transpeptidase deficiency studies reveal compensatory mechanisms in glutathione metabolism via multi-omics profiling .
Data Analysis and Reporting Guidelines
Table 1: Key Statistical Parameters for Gamma-Glutamyltyrosine Exposure Studies (Adapted from )
| Parameter | Value (Geometric Mean) | 95% CI | Unit |
|---|---|---|---|
| Population intake | 9.8 | [8.7, 11.1] | µg/day |
| Biomarker correlation (ρ) | 0.42 | [0.35, 0.49] | — |
| Interquartile range | 5.6–14.2 | — | µg/day |
Table 2: Comparison of GGT Assay Kits
| Kit Type | Substrate | Detection Range | Sensitivity |
|---|---|---|---|
| Fluorometric | L-γ-glutamyl-7-amido-4-methylcoumarin | 0.1–50 U/L | 0.05 U/L |
| Colorimetric | L-γ-glutamyl-p-nitroanilide | 2–200 U/L | 1.0 U/L |
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